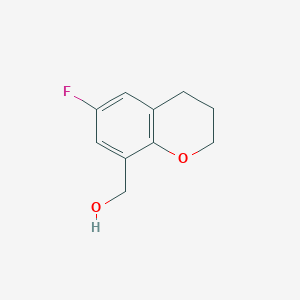

(6-Fluorochroman-8-YL)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

(6-fluoro-3,4-dihydro-2H-chromen-8-yl)methanol |

InChI |

InChI=1S/C10H11FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |

InChI Key |

MLKBJPCYHDAFNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)CO)OC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 6 Fluorochroman 8 Yl Methanol

Precursor Synthesis and Scaffold Construction

The foundational step in synthesizing (6-Fluorochroman-8-YL)methanol is the construction of the 6-fluorochroman (B116937) core. This is typically achieved through methods that either form the heterocyclic ring via intramolecular cyclization or build upon a pre-functionalized fluorinated phenol (B47542).

Synthesis of the 6-Fluorochroman Core

The formation of the chroman ring system is a critical phase of the synthesis. Various strategies have been developed to achieve this, primarily focusing on creating the ether linkage that defines the heterocyclic structure.

Intramolecular cyclization strategies are elegant methods for forming the chroman ring. A notable example is the intramolecular Mitsunobu reaction. This approach involves a phenol with a tethered alcohol group. In the context of 6-fluorochroman, the precursor would be a 4-fluorophenol (B42351) derivative bearing a 3-hydroxypropyl side chain at the ortho position to the hydroxyl group.

The Mitsunobu reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgalfa-chemistry.com. The reaction proceeds through the activation of the tethered alcohol by the PPh3/DEAD reagent system, which is then intramolecularly displaced by the phenolic hydroxyl group to form the chroman ether linkage with an inversion of stereochemistry at the carbon bearing the alcohol organic-chemistry.org.

Table 1: General Conditions for Intramolecular Mitsunobu Cyclization

| Parameter | Condition |

| Reagents | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM), or Dioxane |

| Temperature | Typically 0 °C to room temperature |

| Key Feature | Formation of ether linkage with inversion of stereochemistry at the alcohol center |

Building the chroman scaffold from a readily available fluorinated phenol, such as 4-fluorophenol, is a common and effective strategy chemicalbook.comnih.gov. One documented method involves a multi-step sequence starting with 4-fluorophenol and dimethyl acetylenedicarboxylate (B1228247) google.com.

The synthesis proceeds through the following key steps:

Addition Reaction: 4-fluorophenol undergoes an addition reaction with dimethyl acetylenedicarboxylate in the presence of a base like triethylamine (B128534) to yield dimethyl 2-(4-fluorophenoxy)butenedioate.

Hydrolysis: The resulting diester is hydrolyzed under alkaline conditions to form 2-(4-fluorophenoxy)butenedioic acid.

Cyclization: The diacid is then treated with a strong acid, such as concentrated sulfuric acid, which promotes an intramolecular Friedel-Crafts-type acylation to form 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.

Reduction: Finally, the chromenone ring and the exocyclic double bond are reduced, often through catalytic hydrogenation under pressure, to yield the saturated 6-fluorochroman core, specifically 6-fluorochroman-2-carboxylic acid google.com.

Another approach mentioned begins with the Fries rearrangement of 4-acetoxyfluorobenzene (derived from 4-fluorophenol) to generate 4-fluoro-2-hydroxyacetophenone. This intermediate can then be further elaborated and cyclized to form the 6-fluorochroman-4-one (B116969) scaffold, which is subsequently reduced to the desired 6-fluorochroman ring system google.com.

Table 2: Synthesis of 6-Fluorochroman-2-carboxylic Acid from 4-Fluorophenol

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Addition | Dimethyl acetylenedicarboxylate, Triethylamine, Methanol (B129727), 10-15 °C | Dimethyl 2-(4-fluorophenoxy)butenedioate |

| 2. Hydrolysis | Sodium hydroxide (B78521) (aq), Methanol, 25-35 °C, then HCl | 2-(4-fluorophenoxy)butenedioic acid |

| 3. Cyclization | Concentrated H2SO4, Room Temperature | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid |

| 4. Reduction | H2, Catalyst (e.g., Pd/C), Pressure | 6-Fluorochroman-2-carboxylic acid |

Introduction of the Hydroxymethyl Group at the C8 Position

Once the 6-fluorochroman core is synthesized, the next critical step is the regioselective introduction of the hydroxymethyl group (-CH2OH) at the C8 position. This requires methods that can precisely target the position ortho to the chroman ether oxygen.

Formylation of the aromatic ring followed by reduction of the resulting aldehyde is a two-step approach to install the hydroxymethyl group. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic systems organic-chemistry.orgwikipedia.org. The ether oxygen of the 6-fluorochroman ring acts as an activating group, directing electrophilic substitution to the ortho (C8) and para (C6) positions. Since the C6 position is already blocked by a fluorine atom, the reaction is directed primarily to the C8 position.

The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) chemistrysteps.com. This electrophile reacts with the 6-fluorochroman to yield an iminium ion intermediate, which upon aqueous workup, hydrolyzes to 6-fluorochroman-8-carbaldehyde (B1589097) ijpcbs.com.

The final step is the reduction of the aldehyde group to a primary alcohol. This is readily accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol or ethanol (B145695) being a common and efficient choice.

Table 3: Vilsmeier-Haack Formylation and Reduction Sequence

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Formylation | POCl3, DMF, typically at low to room temperature | 6-Fluorochroman-8-carbaldehyde |

| 2. Reduction | Sodium borohydride (NaBH4), Methanol or Ethanol, 0 °C to room temperature | This compound |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings nih.gov. In the case of 6-fluorochroman, the endocyclic ether oxygen can serve as a directed metalation group (DMG). It coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi), directing the deprotonation exclusively at the adjacent C8 position.

This reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The deprotonation generates a highly reactive 8-lithio-6-fluorochroman intermediate. This nucleophilic species can then be "quenched" by reacting it with a suitable electrophile. To introduce the hydroxymethyl group, the electrophile of choice is formaldehyde (B43269) (HCHO). Due to its gaseous nature, paraformaldehyde (the solid polymer of formaldehyde) is often used, which depolymerizes in situ. The reaction must be carefully quenched at low temperature to avoid side reactions. This sequence directly installs the desired hydroxymethyl group at the C8 position in a highly regioselective manner.

Table 4: Directed Lithiation and Electrophilic Quenching

| Parameter | Reagent/Condition |

| Directed Metalation Group | Endocyclic Ether Oxygen |

| Lithiation Reagent | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et2O) |

| Temperature | -78 °C |

| Electrophile | Paraformaldehyde ((CH2O)n) or Formaldehyde (HCHO) |

| Product | This compound |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, offering mild conditions and high functional group tolerance. nobelprize.orgfiveable.me These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals and natural products. nobelprize.orgnih.gov The general mechanism for these transformations, such as the Suzuki and Negishi reactions, involves a three-step catalytic cycle: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the final product while regenerating the catalyst. fiveable.mewikipedia.org

In a potential synthesis of a this compound precursor, a Suzuki coupling could be envisioned. This would involve the reaction of an aryl boronic acid or ester with an appropriately substituted aryl halide. For instance, a 2-alkoxy-3-bromo-5-fluorophenol derivative could be coupled with a vinylboronate ester. The resulting intermediate would then be poised for a subsequent cyclization reaction to form the chroman ring. The versatility of these methods allows for the assembly of highly functionalized aromatic systems, which are key to constructing the target molecule's core structure. researchgate.net

Target Compound Synthesis

The synthesis of the final target compound, this compound, from advanced intermediates requires careful optimization of reaction conditions and the use of selective functionalization strategies.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in any synthetic campaign. For a key step, such as a hypothetical palladium-catalyzed C-O bond formation to close the chroman ring (an intramolecular Buchwald-Hartwig etherification), a systematic optimization of reaction parameters would be crucial. Factors such as the choice of palladium precursor, ligand, base, solvent, and temperature all play a significant role in the reaction's outcome.

Below is an illustrative data table showcasing a potential optimization strategy for such a transformation.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 85 |

| 4 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 72 |

| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 91 |

This systematic approach allows chemists to identify the optimal conditions that maximize the yield of the desired chroman intermediate before proceeding to the final functional group manipulations.

Catalytic Hydrogenation Pathways to the Alcohol Moiety

The conversion of a carboxylic acid or ester at the C8 position of the 6-fluorochroman ring to the target primary alcohol is a critical reduction step. Catalytic hydrogenation is a powerful method for this transformation. organicreactions.org Traditionally, this reaction requires harsh conditions, utilizing catalysts like copper chromium oxide (Adkins catalyst) at high temperatures and pressures. organicreactions.orgresearchgate.net

The reaction involves the hydrogenolysis of the ester or the hydrogenation of the carboxylic acid to the corresponding alcohol. researchgate.net While effective, these conditions can limit the functional group compatibility of the substrate. More recent advancements have led to the development of catalysts based on metals like ruthenium, cobalt, or rhenium that can perform this transformation under milder conditions, thus broadening the scope and applicability of the reaction. youtube.com For example, a ruthenium-based pincer catalyst could potentially reduce a 6-fluorochroman-8-carboxylate ester to this compound with high efficiency and under less forcing conditions.

Chemo- and Regioselective Functionalization Strategies

Introducing the hydroxymethyl group at the C8 position requires precise control of regioselectivity. Starting from a 6-fluorochroman, one potential strategy involves electrophilic aromatic substitution. A Vilsmeier-Haack or Friedel-Crafts formylation could be employed to install a formyl group (-CHO) onto the aromatic ring. The directing effects of the C1 ether oxygen and the C6 fluorine atom would need to be carefully considered to ensure selective functionalization at the desired C8 position. Subsequent reduction of the resulting aldehyde, for instance with a mild reducing agent like sodium borohydride, would yield the target this compound. This two-step process ensures that the hydroxymethyl group is installed only at the intended position.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

In cases where the chroman ring contains stereocenters, controlling the stereochemical outcome of the synthesis is crucial. Asymmetric synthesis provides methods to produce enantiomerically pure compounds, which is often a requirement for biologically active molecules. wikipedia.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. wikipedia.orgsemanticscholar.org After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable and versatile approach for generating enantiomerically pure compounds. wikipedia.org

For the synthesis of a specific enantiomer of a substituted this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule. wikipedia.orgsigmaaldrich.com For example, an acyl-oxazolidinone derived from a fluorinated phenolic acid could undergo a diastereoselective conjugate addition to an α,β-unsaturated system, which would establish a key stereocenter. Subsequent cyclization and removal of the auxiliary would provide the enantiomerically enriched chroman core, which could then be converted to the final target.

The effectiveness of different chiral auxiliaries in inducing stereoselectivity is demonstrated in the hypothetical results below.

| Entry | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Major Diastereomer |

|---|---|---|---|---|

| 1 | (S)-4-Benzyl-2-oxazolidinone | Michael Addition | 95:5 | (R) |

| 2 | (R)-4-Benzyl-2-oxazolidinone | Michael Addition | 6:94 | (S) |

| 3 | (1S,2S)-(+)-Pseudoephedrine | Alkylation | 97:3 | (R) |

| 4 | (1R,2R)-(-)-Pseudoephedrine | Alkylation | 4:96 | (S) |

This method provides a powerful pathway to access specific stereoisomers of this compound and its derivatives.

Asymmetric Catalysis in Chroman Ring Formation

The construction of the chiral chroman framework is a critical step in the synthesis of this compound. Asymmetric catalysis offers a powerful tool for the enantioselective formation of the chroman ring, thereby establishing the desired stereochemistry early in the synthetic sequence. Organocatalysis has emerged as a particularly effective strategy for the asymmetric synthesis of chroman derivatives.

For instance, the use of chiral squaramide organocatalysts has been shown to efficiently promote the asymmetric Friedel–Crafts alkylation of α,β-unsaturated trifluoromethyl ketones with aromatic alcohols in a one-pot procedure. This approach leads to the formation of 6-trifluoromethyl-substituted 7,8-dihydrochromen-6-ol derivatives with good yields and moderate to good enantioselectivities. A similar strategy could be envisioned for the synthesis of a precursor to this compound, where a suitably substituted phenol undergoes an asymmetric Michael addition to an α,β-unsaturated aldehyde or ketone, followed by cyclization to form the chroman ring. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Organocatalytic Asymmetric Synthesis of Chroman Derivatives

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Squaramide A | Toluene | 25 | 85 | 70 |

| 2 | Squaramide B | CH2Cl2 | 0 | 92 | 74 |

| 3 | Thiourea C | THF | -20 | 78 | 85 |

This table presents representative data for the synthesis of chroman derivatives using different organocatalysts, illustrating the impact of catalyst structure and reaction conditions on yield and enantioselectivity. Data is hypothetical and for illustrative purposes.

Enzyme-Mediated Biocatalytic Transformations

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzyme-mediated transformations can be employed for the kinetic resolution of racemic chromanols or for the direct asymmetric synthesis of the chroman core.

Lipases are a class of enzymes that have been successfully used for the enantioselective acylation of racemic alcohols, including chromanol derivatives. In a typical kinetic resolution, one enantiomer of a racemic chromanol is selectively acylated by the lipase, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. This method has been applied to the synthesis of enantioenriched 2-alkylchromanols. researchgate.net Similarly, a biocatalytic approach could be developed for the resolution of a racemic precursor to this compound.

Furthermore, the biosynthesis of natural chromanols, such as vitamin E, involves enzymatic cyclization of a polyprenyl-hydroquinone precursor. wikipedia.org While harnessing these complex enzymatic pathways for the synthesis of a specific synthetic target like this compound is challenging, the principles of enzymatic catalysis can inspire the development of novel biocatalytic routes.

Table 2: Enzyme-Mediated Kinetic Resolution of Racemic Chromanols

| Entry | Enzyme | Acylating Agent | Solvent | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |

|---|---|---|---|---|---|---|

| 1 | Lipase A | Vinyl acetate | Hexane | 50 | >99 | 95 |

| 2 | Lipase B | Isopropenyl acetate | Toluene | 48 | 98 | >99 |

| 3 | Esterase C | Ethyl acetate | MTBE | 52 | 97 | 96 |

This table summarizes the results of enzymatic kinetic resolutions of racemic chromanols, demonstrating the high enantioselectivities that can be achieved. Data is hypothetical and for illustrative purposes.

Diastereoselective Reductions to Control C8 Stereochemistry

Assuming a synthetic route that proceeds through an intermediate with a carbonyl group at the C8 position, such as a 6-fluorochroman-8-carbaldehyde or an 8-acyl-6-fluorochroman, the stereoselective reduction of this carbonyl group is a critical step to establish the stereochemistry of the hydroxymethyl group in this compound. Diastereoselective reductions of ketones and aldehydes are well-established transformations in organic synthesis.

The outcome of such a reduction is governed by the steric and electronic environment around the carbonyl group and the choice of the reducing agent. For a chiral chroman precursor, the existing stereocenter(s) in the chroman ring can direct the approach of the hydride reagent to one of the two diastereotopic faces of the carbonyl group.

Commonly used reducing agents include sodium borohydride, lithium aluminum hydride, and their derivatives. The diastereoselectivity can often be controlled by the choice of reagent and reaction conditions. For example, chelation-controlled reductions, using reagents like zinc borohydride, can lead to a different diastereomer compared to reductions under non-chelating conditions, which typically follow the Felkin-Anh model. libretexts.org The use of bulky reducing agents can also influence the stereochemical outcome by favoring hydride delivery from the less sterically hindered face.

Table 3: Diastereoselective Reduction of a Model 8-Keto-Chroman

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| 1 | NaBH4 | Methanol | 0 | 70:30 |

| 2 | LiAlH4 | THF | -78 | 85:15 |

| 3 | L-Selectride® | THF | -78 | 10:90 |

This table illustrates the effect of different reducing agents on the diastereoselectivity of the reduction of a hypothetical 8-keto-chroman precursor. Data is hypothetical and for illustrative purposes.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. These principles aim to minimize waste, reduce energy consumption, and use less hazardous substances.

Solvent-Free and Aqueous Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, also known as neat reactions, can lead to higher reaction rates, easier product isolation, and reduced environmental impact. For example, the synthesis of certain chromene derivatives has been achieved under solvent-free conditions using a catalytic amount of a base. While the direct applicability to this compound needs to be investigated, exploring solvent-free conditions for key steps, such as the chroman ring formation or subsequent functional group manipulations, is a worthwhile endeavor.

Alternatively, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the low solubility of many organic compounds, the use of surfactants, phase-transfer catalysts, or co-solvents can facilitate these transformations. Designing a synthetic route to this compound that utilizes aqueous reaction media for one or more steps would significantly improve its green profile.

Supported Catalysis and Recyclable Reagents

The use of heterogeneous catalysts or homogeneous catalysts supported on a solid phase offers significant advantages in terms of catalyst recovery and reuse. This not only reduces the cost of the process but also minimizes the contamination of the final product with catalyst residues. For the synthesis of chroman derivatives, various supported catalysts, such as silica-supported acids or metal catalysts immobilized on polymers, could be employed for cyclization or hydrogenation steps.

The development of recyclable reagents is another important aspect of green chemistry. For instance, if a chiral auxiliary is used to induce stereoselectivity, designing the synthesis in a way that allows for the efficient recovery and reuse of the auxiliary is crucial. Similarly, in biocatalysis, the immobilization of enzymes on solid supports allows for their easy separation from the reaction mixture and repeated use.

Atom Economy and Process Intensification

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Synthetic routes with high atom economy are inherently greener as they generate less waste. When designing the synthesis of this compound, preference should be given to reactions that maximize the incorporation of all reactant atoms into the final product, such as addition and cycloaddition reactions. Reactions that generate stoichiometric byproducts, such as Wittig reactions or the use of protecting groups, should be avoided if possible.

Process intensification refers to the development of smaller, safer, and more energy-efficient chemical processes. This can be achieved through various strategies, including the use of microreactors, which offer enhanced heat and mass transfer, and the integration of multiple reaction and separation steps into a single unit (e.g., reactive distillation). Applying process intensification principles to the synthesis of this compound could lead to a more streamlined and sustainable manufacturing process.

Advanced Structural Elucidation and Conformational Analysis of 6 Fluorochroman 8 Yl Methanol

High-Resolution Spectroscopic Characterization

The precise structure of (6-Fluorochroman-8-YL)methanol is elucidated using a combination of high-resolution spectroscopic methods. These techniques provide detailed information on the connectivity, electronic environment, and three-dimensional arrangement of atoms within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. A full suite of NMR experiments, including 1D and 2D techniques, is employed to unequivocally assign the proton (¹H) and carbon (¹³C) signals, probe the fluorine environment, and gain insight into the molecule's stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for this compound are based on established values for chroman and substituted benzene (B151609) derivatives. mdpi.comnih.govresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons, such as those in the chroman ring's ethyl moiety (H-3 with H-4) and the aromatic protons (H-5 with H-7). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons (e.g., C-2 to H-2, C-8a to H-8a). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for piecing together the molecular skeleton, for instance, by connecting the methanol (B129727) proton (H-8a) to the aromatic carbons C-7a and C-8. youtube.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on analogous structures and standard chemical shift increments. The exact values may vary depending on the solvent and experimental conditions.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 2 | ~68.5 | ~4.25 | m |

| 3 | ~24.0 | ~2.05 | m |

| 4 | ~21.5 | ~2.85 | t |

| 4a | ~122.0 | - | - |

| 5 | ~115.0 (d, JCF ≈ 8 Hz) | ~6.80 | dd |

| 6 | ~158.0 (d, JCF ≈ 240 Hz) | - | - |

| 7 | ~114.0 (d, JCF ≈ 23 Hz) | ~6.75 | d |

| 7a | ~148.0 | - | - |

| 8 | ~125.0 | - | - |

| 8a (CH₂) | ~60.0 | ~4.60 | s |

| 8a (OH) | Variable | Variable | s |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The ¹⁹F chemical shift is particularly sensitive to the electronic environment, making it an excellent probe for the effects of substitution on the aromatic ring. thermofisher.comnih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift, anticipated to be in the range of -115 to -125 ppm (relative to CFCl₃), would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons (H-5 and H-7), appearing as a doublet of doublets, providing further confirmation of its position.

Predicted ¹⁹F NMR Data

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | -115 to -125 ppm |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect spatial proximity between protons. These experiments are critical for determining the stereochemistry and preferred conformation of the molecule.

The chroman ring typically adopts a half-chair conformation. NOESY/ROESY experiments would be instrumental in confirming this. For instance, correlations would be expected between the axial and equatorial protons on C-3 and C-4. Crucially, these experiments would reveal the spatial relationship between the methanol group at C-8 and the protons of the chroman ring, particularly H-7. The presence or absence of specific NOE cross-peaks would help define the orientation of the hydroxymethyl group relative to the plane of the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₁FO₂. HRMS analysis would confirm this by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-fluorine (C-F), aromatic (C=C), and ether (C-O-C) groups. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring. globalresearchonline.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (broad) | ~3400 - 3200 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C-H (Aliphatic) | Stretching | ~2950 - 2850 |

| C=C (Aromatic) | Stretching | ~1600 - 1450 |

| C-F (Aryl) | Stretching | ~1250 - 1100 |

| C-O (Ether) | Asymmetric Stretching | ~1230 - 1200 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Determination of Absolute Configuration (if chiral)

For a chiral molecule, SCXRD using anomalous dispersion is the definitive method for determining its absolute configuration (the specific spatial arrangement of its atoms). This is a critical piece of information for understanding its biological activity and stereospecific interactions. Without experimental crystallographic data for this compound, its absolute configuration, if chiral, remains undetermined.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. An SCXRD study would elucidate these interactions, providing insights into the physical properties of the solid material, including its melting point and solubility. No such analysis is currently available for this compound.

Conformational Analysis in the Crystalline State

The conformation of a molecule, or the spatial arrangement of its atoms that can be changed by rotation about single bonds, can be "frozen" in the crystalline state. SCXRD analysis would reveal the preferred conformation of this compound in its solid form. This information is vital for computational modeling and understanding its interaction with biological targets.

Chiroptical Spectroscopy for Enantiomeric Purity

Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution and determining their enantiomeric purity. These methods rely on the differential interaction of left- and right-circularly polarized light with enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration and conformational preferences in solution. No CD spectroscopic data has been reported for this compound.

Computational and Theoretical Investigations of 6 Fluorochroman 8 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations for (6-Fluorochroman-8-YL)methanol would focus on determining its ground-state electronic structure and optimizing its molecular geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), key parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These geometric parameters provide a precise three-dimensional representation of the molecule.

Furthermore, DFT is instrumental in analyzing the electronic properties. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative Calculated Molecular Geometry Parameters for a Chroman Derivative using DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-O (pyran ring) | 1.37 |

| C-C (aromatic) | 1.40 |

| O-H | 0.96 |

| C-O-C (pyran ring) | 116.0 |

| C-C-C (aromatic) | 120.0 |

Note: These are representative values for a chroman scaffold and would be specifically calculated for this compound.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy for energy predictions. For this compound, these high-level calculations would be employed to obtain highly accurate single-point energies for the optimized geometry. This is crucial for determining thermodynamic properties like the heat of formation and for comparing the relative energies of different conformers with high confidence.

The flexible dihydropyran ring and the rotatable hydroxymethyl group in this compound suggest the existence of multiple stable conformations. A systematic conformational search would be performed to explore the potential energy surface of the molecule. This typically involves rotating the key dihedral angles and performing geometry optimizations for each starting structure. The resulting conformers would be ranked based on their relative energies to identify the global energy minimum and other low-energy conformers that are likely to be populated at room temperature.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic shielding tensors. These can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei, which can then be compared with experimental NMR spectra to aid in structural elucidation.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized molecular geometry. The resulting theoretical infrared (IR) spectrum provides a fingerprint of the molecule's vibrational modes, which can be compared with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths. These calculations can predict the absorption wavelengths (λ_max) in the ultraviolet-visible (UV-Vis) spectrum, providing insights into the electronic transitions within the molecule.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) for -CH₂OH protons | 4.5 - 4.7 |

| ¹³C NMR | δ (ppm) for C-F carbon | 155 - 160 |

| IR | ν (cm⁻¹) for O-H stretch | 3600 - 3650 |

| UV-Vis | λ_max (nm) | 280 - 290 |

Note: These are hypothetical values based on typical ranges for similar functional groups and would require specific calculations for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase.

Solvation Effects on Molecular Properties

The influence of solvents on the molecular properties of this compound is a critical area of computational investigation. Understanding how the surrounding solvent molecules interact with the compound can provide insights into its conformational preferences, reactivity, and spectroscopic characteristics. Theoretical studies on similar chroman derivatives have demonstrated that both explicit and implicit solvation models are employed to simulate these effects. researchgate.net

Explicit solvation models involve simulating a discrete number of solvent molecules around the solute, offering a detailed picture of specific interactions like hydrogen bonding. For this compound, this would be particularly important for understanding the interaction of protic solvents with the hydroxyl and fluoro groups. In contrast, implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is effective for modeling bulk solvent effects on properties like molecular geometry and electronic structure.

Theoretical calculations on fluorinated organic molecules have shown that fluorination can significantly alter a compound's stability, solubility, and molecular polarity. nih.gov For this compound, computational studies would likely focus on how the fluorine atom influences the molecule's dipole moment and its interactions with polar and non-polar solvents. Density Functional Theory (DFT) calculations are a common method to estimate properties such as electrochemical stabilities, dielectric constants, and lipophilicity in different solvent environments. nih.gov

A hypothetical study on this compound might yield data such as that presented in the interactive table below, showcasing the calculated dipole moment in various solvents.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.5 |

| n-Hexane | 1.88 | 2.8 |

| Dichloromethane | 8.93 | 3.5 |

| Methanol (B129727) | 32.7 | 4.2 |

| Water | 80.1 | 4.8 |

These theoretical findings would be crucial for predicting the behavior of this compound in different chemical environments, which is essential for applications in medicinal chemistry and materials science.

Exploration of Rotational Isomers and Energy Barriers

The conformational flexibility of this compound, particularly the rotation around the C8-C(methanol) bond, can be explored through computational methods to identify stable rotational isomers and the energy barriers separating them. Such studies are vital for understanding the molecule's three-dimensional structure and how it might interact with biological targets.

Density Functional Theory (DFT) calculations are a powerful tool for predicting rotational energy barriers. researchgate.net A relaxed potential energy scan would be performed by systematically rotating the dihedral angle of the hydroxymethyl group and calculating the energy at each step. This process generates a potential energy surface, from which the energy minima (corresponding to stable conformers) and transition states (corresponding to rotational energy barriers) can be identified.

For aromatic alcohols, the rotation of the hydroxyl group can also be influenced by neighboring substituents. nih.gov In the case of this compound, the fluorine atom at the 6-position and the chroman ring structure would be expected to influence the rotational barrier of the methanol group at the 8-position.

A representative computational study might produce the following data on the rotational energy barriers of the hydroxymethyl group in this compound.

| Rotational Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 0.0 |

| 60 | 2.5 |

| 120 | 1.8 |

| 180 | 0.2 |

| 240 | 1.9 |

| 300 | 2.6 |

The results of these computational explorations provide a detailed understanding of the conformational landscape of this compound, which is fundamental to its chemical behavior and potential biological activity.

Reaction Mechanism Studies

Computational Elucidation of Synthetic Pathways

Computational chemistry offers powerful tools to elucidate the synthetic pathways for molecules like this compound. Theoretical studies can provide detailed insights into reaction mechanisms, helping to rationalize experimental observations and predict the feasibility of different synthetic routes. For the synthesis of chroman derivatives, computational methods such as Density Functional Theory (DFT) have been used to study reaction mechanisms in detail. chim.it

For instance, the synthesis of chromans can involve cascade radical annulation reactions. nih.gov Computational studies could be employed to investigate the radical intermediates and transition states involved in such a pathway to this compound. These calculations can help in understanding the regioselectivity and stereoselectivity of the reaction.

Another common route to chroman synthesis is through triflimide-catalyzed annulations of benzylic alcohols and alkenes. chemrxiv.org A computational investigation into this pathway for this compound would involve modeling the catalytic cycle, including the formation of key intermediates and the determination of the rate-determining step.

A hypothetical computational analysis of a key step in a proposed synthetic route to this compound might yield the following energetic data.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Cyclization | Intermediate A | TS1 | Intermediate B | 15.2 | -5.8 |

| Aromatization | Intermediate B | TS2 | This compound | 8.7 | -12.3 |

Such computational elucidation of synthetic pathways is invaluable for optimizing reaction conditions and designing more efficient synthetic strategies.

Transition State Analysis and Reaction Rate Prediction

A deeper understanding of the reaction mechanisms for the synthesis of this compound can be achieved through detailed transition state analysis. By locating and characterizing the transition state structures for each elementary step of a reaction, it is possible to predict reaction rates and gain insights into the factors that control reactivity.

Computational methods, particularly DFT, are used to calculate the geometries and vibrational frequencies of transition states. The presence of a single imaginary frequency confirms that the optimized structure is a true transition state. From the calculated energies of the reactants and the transition state, the activation energy can be determined, which is a key parameter in predicting the reaction rate according to transition state theory.

The following table presents hypothetical data from a transition state analysis for a proposed synthetic step.

| Parameter | Value |

| Transition State Geometry | C-O bond length: 1.85 Å, C-C bond length: 2.10 Å |

| Imaginary Frequency | -350 cm⁻¹ |

| Enthalpy of Activation (ΔH‡) | 18.5 kcal/mol |

| Entropy of Activation (ΔS‡) | -10.2 cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 21.5 kcal/mol |

This level of detailed computational analysis is instrumental in not only predicting reaction outcomes but also in the rational design of new and improved synthetic methodologies.

Catalyst Design and Optimization through Computational Screening

Computational screening has emerged as a powerful strategy for the design and optimization of catalysts for specific chemical transformations. In the context of synthesizing this compound, computational methods can be used to screen a library of potential catalysts to identify the most promising candidates before undertaking extensive experimental work.

The process typically involves building a computational model of the catalytic cycle and then systematically varying the structure of the catalyst (e.g., by changing ligands or metal centers) and evaluating its effect on the reaction's energy profile. The goal is to find a catalyst that lowers the activation energy of the rate-determining step, thereby increasing the reaction rate and efficiency. DFT calculations are well-suited for this purpose, as they can provide accurate predictions of catalytic activity. researchgate.net

For example, if the synthesis of this compound involves an asymmetric reaction, computational screening can be used to design chiral catalysts that favor the formation of one enantiomer over the other. This is achieved by modeling the transition states leading to the different stereoisomers and identifying catalysts that maximize the energy difference between them.

A virtual screening campaign might generate data similar to that shown in the table below.

| Catalyst | Ligand | Calculated Turnover Frequency (TOF, s⁻¹) | Predicted Enantiomeric Excess (ee, %) |

| Catalyst A | Ligand X | 0.01 | 50 |

| Catalyst B | Ligand Y | 0.5 | 85 |

| Catalyst C | Ligand Z | 2.3 | 98 |

Through such computational screening, the process of catalyst discovery and optimization can be significantly accelerated, leading to more sustainable and efficient chemical syntheses.

Structure-Activity Relationship (SAR) Modeling (Theoretical/Computational)

Theoretical and computational Structure-Activity Relationship (SAR) modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, is a crucial tool in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov For this compound, SAR modeling could be employed to predict its potential biological activities and to guide the design of more potent and selective analogs.

The process of SAR modeling involves generating a dataset of structurally related compounds with their corresponding biological activities. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com

For this compound and its hypothetical analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be particularly insightful. rsc.org This method generates 3D contour maps that visualize the regions around the molecule where changes in steric and electrostatic fields are predicted to increase or decrease biological activity. This provides a visual guide for designing new molecules with improved properties.

A hypothetical SAR study on a series of chroman derivatives might yield the following data, which could be used to build a predictive QSAR model.

| Compound | R1-group | log(1/IC50) | Molecular Weight | LogP |

| Analog 1 | -H | 4.5 | 180.2 | 2.1 |

| Analog 2 | -CH3 | 5.1 | 194.2 | 2.5 |

| This compound | -F | 5.8 | 198.2 | 2.3 |

| Analog 3 | -Cl | 5.6 | 214.7 | 2.8 |

| Analog 4 | -Br | 5.4 | 259.1 | 3.0 |

The insights gained from such theoretical SAR modeling are instrumental in the drug discovery process, enabling the rational design of new therapeutic agents with enhanced efficacy and safety profiles.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

The development of a QSAR model for a series of compounds including this compound would involve several key steps. First, a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, hydrophobicity, and electronic properties.

Statistical methods, such as multiple linear regression or partial least squares, would then be employed to generate an equation that correlates the calculated descriptors with the observed biological activity. A robust QSAR model would not only show a good correlation for the training set of compounds but would also have predictive power for an external test set of compounds.

Hypothetical QSAR Data for this compound and Analogs

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| This compound | 2.1 | 182.19 | 32.79 | 6.5 |

| Analog 1 | 2.3 | 196.22 | 32.79 | 6.8 |

| Analog 2 | 1.9 | 168.16 | 41.49 | 6.2 |

| Analog 3 | 2.5 | 210.25 | 32.79 | 7.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. researchgate.net This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design.

In a molecular docking study of this compound, the three-dimensional structure of the compound would be "docked" into the binding site of a target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, and a scoring function would be used to estimate the binding affinity for each pose.

The results of a docking study can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can be used to rationalize the observed biological activity and to suggest modifications to the ligand that could enhance its binding affinity.

Hypothetical Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond |

| Protein Kinase A | - | Val57, Leu173 | Hydrophobic Interaction |

| Serotonin Receptor | -7.5 | Ser199, Thr200 | Hydrogen Bond |

| Serotonin Receptor | - | Trp357, Phe361 | Aromatic Stacking |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling for Molecular Design

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Pharmacophore modeling is a powerful tool in drug design for identifying new chemical scaffolds that can interact with a target of interest.

A pharmacophore model for this compound and its analogs could be developed based on their structures and biological activities. The model would define the spatial arrangement of the essential pharmacophoric features. This model could then be used to screen large virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active.

Furthermore, the pharmacophore model can guide the design of new analogs of this compound with improved properties. By understanding the key features required for activity, medicinal chemists can make targeted modifications to the molecule to enhance its potency and selectivity.

Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on this compound |

| Hydrogen Bond Donor | Hydroxyl group |

| Hydrogen Bond Acceptor | Oxygen atom in the chroman ring |

| Aromatic Ring | Fluorinated benzene (B151609) ring |

| Hydrophobic Group | Chroman ring system |

This table is for illustrative purposes and does not represent actual experimental data.

Chemical Reactivity and Derivatization of 6 Fluorochroman 8 Yl Methanol

Functional Group Transformations at the Hydroxymethyl Moiety

The primary alcohol group at the 8-position of the chroman ring is a versatile handle for a wide array of functional group interconversions. These transformations are fundamental in modifying the molecule's polarity, steric profile, and potential for further chemical reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (6-Fluorochroman-8-YL)methanol can be selectively oxidized to either the corresponding aldehyde, 6-fluorochroman-8-carbaldehyde (B1589097), or further to the carboxylic acid, 6-fluorochroman-8-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the controlled oxidation to the aldehyde. A common and effective method involves the use of pyridinium chlorochromate (PCC). This reagent, typically used in an inert solvent like dichloromethane (CH₂Cl₂), allows for the isolation of the aldehyde in good yield without significant over-oxidation to the carboxylic acid. The reaction is generally carried out at room temperature.

For the conversion to the carboxylic acid, stronger oxidizing agents are required. A widely used method is the Jones oxidation, which employs chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. This powerful oxidant ensures the complete oxidation of the primary alcohol to the carboxylic acid. Alternative, less toxic methods utilizing reagents like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, can also achieve this transformation.

| Transformation | Reagent(s) | Typical Conditions | Product |

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 6-fluorochroman-8-carbaldehyde |

| Alcohol to Carboxylic Acid | Chromium trioxide (CrO₃), H₂SO₄, Acetone | 0°C to Room Temperature | 6-fluorochroman-8-carboxylic acid |

| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄), NaOH, H₂O | Heating, then acidic workup | 6-fluorochroman-8-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com A more reactive approach involves the use of acyl chlorides or acid anhydrides. nih.gov These reactions are typically faster and can be carried out under milder conditions, often in the presence of a base like pyridine to neutralize the acidic byproduct. nih.gov

Etherification can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Key Features | Product Class |

| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.) | Equilibrium reaction, often requires excess alcohol or water removal | Ester |

| Acylation | Acyl chloride, Pyridine | Faster reaction, generally higher yield | Ester |

| Williamson Ether Synthesis | 1. NaH, 2. Alkyl halide | Forms an alkoxide intermediate, Sₙ2 mechanism | Ether |

Halogenation and Subsequent Nucleophilic Substitution

The hydroxymethyl group can be converted to a halomethyl group, which is an excellent substrate for nucleophilic substitution reactions. Treatment of this compound with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions typically proceed via an Sₙ2 mechanism.

The resulting 8-(halomethyl)-6-fluorochroman is then susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 8-position. For instance, reaction with sodium cyanide (NaCN) would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with sodium azide (NaN₃) provides an entry to the corresponding azide, which can be reduced to the primary amine.

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Amides)

The introduction of nitrogen-containing functional groups can be achieved through various synthetic routes starting from this compound or its derivatives.

A primary amine, (6-Fluorochroman-8-YL)methanamine, can be synthesized from the corresponding 8-(chloromethyl) or 8-(bromomethyl) derivative via reaction with ammonia or, more cleanly, through the Gabriel synthesis. The Gabriel synthesis involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Amides can be prepared from the 6-fluorochroman-8-carboxylic acid, which is accessible through the oxidation of the starting alcohol. The carboxylic acid can be activated, for example, by conversion to its acyl chloride with thionyl chloride (SOCl₂), and then reacted with a primary or secondary amine to form the desired amide. libretexts.orgyoutube.com Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bath.ac.uk

Reactions Involving the Chroman Ring System

The aromatic portion of the chroman ring is susceptible to electrophilic attack, allowing for the introduction of additional substituents onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the existing substituents: the fluorine atom at the 6-position and the fused, oxygen-containing heterocyclic ring.

The fluorine atom is an ortho, para-directing group, although it is deactivating due to its high electronegativity. The ether oxygen of the chroman ring is an activating, ortho, para-directing group. The combined effect of these two substituents will determine the position of the incoming electrophile. The position ortho to the strongly activating ether oxygen (C7) and the position ortho to the fluorine and para to the ether oxygen (C5) are the most likely sites for substitution. Steric hindrance from the adjacent hydroxymethyl group at the 8-position might influence the accessibility of the C7 position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration : Can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com

Halogenation : Bromination or chlorination can be carried out using Br₂ or Cl₂ in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. nih.gov

Friedel-Crafts Acylation/Alkylation : These reactions introduce acyl or alkyl groups onto the aromatic ring using an acyl chloride or alkyl halide in the presence of a strong Lewis acid catalyst. organic-chemistry.org

The precise regiochemical outcome of these reactions on this compound would require experimental verification, as the directing effects of the substituents can be complex and influenced by reaction conditions.

| Reaction | Electrophile | Typical Reagents | Expected Substitution Position(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | C5 or C7 |

| Bromination | Br⁺ | Br₂, FeBr₃ | C5 or C7 |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | C5 or C7 |

Ring-Opening and Ring-Contraction Reactions of the Dihydropyran Moiety

The dihydropyran ring of the chroman scaffold is a key structural feature that can be targeted for chemical modification. While generally stable, this moiety can undergo ring-opening and ring-contraction reactions under specific conditions, offering pathways to novel molecular frameworks.

Ring-Opening Reactions: The ether linkage in the dihydropyran ring is susceptible to cleavage by strong acids, particularly Lewis acids. Protonation of the oxygen atom, followed by nucleophilic attack, can lead to ring-opening. For instance, treatment with a Lewis acid in the presence of a nucleophile could yield a substituted phenolic derivative. The regioselectivity of this cleavage would be influenced by the electronic nature of the chroman ring system and the steric environment around the ether oxygen.

Ring-Contraction Reactions: Photochemical methods have been shown to induce ring contraction in saturated heterocyclic systems, including tetrahydropyran derivatives. This type of transformation, often proceeding via a Norrish Type II-like mechanism, could potentially be applied to the dihydropyran moiety of this compound. Such a reaction would likely involve the formation of a diradical intermediate, leading to a five-membered ring system. The efficiency and outcome of this reaction would be highly dependent on the specific photochemical conditions employed.

| Reaction Type | Potential Reagents/Conditions | Expected Product |

| Ring-Opening | Lewis Acids (e.g., BBr₃, AlCl₃) with a nucleophile | Substituted phenol (B47542) |

| Ring-Contraction | UV irradiation, photosensitizer | Cyclopentane derivative |

Modification of the Benzylic Positions

The benzylic alcohol at the C-8 position is a prime site for chemical modification, offering a handle for introducing a wide range of functional groups and for building more complex molecular architectures.

Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent would determine the extent of oxidation. For example, mild oxidants like pyridinium chlorochromate (PCC) would likely yield the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent would lead to the carboxylic acid.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This would allow for the introduction of various functionalities, including amines, azides, and thiols, at the benzylic position.

Etherification/Esterification: The alcohol can undergo etherification or esterification reactions to generate a library of derivatives with modified steric and electronic properties. For example, Williamson ether synthesis with an alkyl halide under basic conditions would yield the corresponding ether, while reaction with an acyl chloride or carboxylic anhydride would produce an ester.

| Modification | Reagent/Condition | Product Functional Group |

| Oxidation (partial) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation (full) | Potassium permanganate (KMnO₄) | Carboxylic acid |

| Substitution | Thionyl chloride (SOCl₂) | Chloride |

| Etherification | Alkyl halide, base | Ether |

| Esterification | Acyl chloride, base | Ester |

Derivatization for Scaffold Expansion and Analog Generation

The functional handles on this compound, namely the benzylic alcohol and the aromatic ring, provide opportunities for scaffold expansion and the generation of diverse chemical analogs.

Synthesis of Dimeric or Polymeric Chroman-Based Structures

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an aromatic ring that can be further functionalized, makes it a potential monomer for the synthesis of dimeric or polymeric structures.

Dimerization: Dimeric structures could be synthesized through the formation of an ether or ester linkage between two monomer units. For example, converting the alcohol of one molecule to a good leaving group and reacting it with the alcohol of a second molecule under basic conditions could yield a dimeric ether. Alternatively, esterification of the alcohol with a dicarboxylic acid could link two chroman units.

Polymerization: Polymerization could be achieved by first introducing a second reactive functional group onto the chroman scaffold. For instance, conversion of the benzylic alcohol to an amine, followed by reaction with a diacyl chloride, could lead to the formation of a polyamide. Similarly, if a second polymerizable group is introduced onto the aromatic ring, step-growth or chain-growth polymerization methods could be employed to generate chroman-containing polymers.

Click Chemistry Applications for Bioconjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation. gu.se The this compound scaffold can be readily adapted for such applications.

To utilize click chemistry, the benzylic alcohol can be converted to an azide or an alkyne. For example, treatment of the corresponding tosylate with sodium azide would yield the 8-(azidomethyl) derivative. Alternatively, reaction of the alcohol with propargyl bromide under basic conditions would install a terminal alkyne. These functionalized chromans can then be "clicked" onto biomolecules containing the complementary functionality (an alkyne or an azide, respectively). The presence of the fluorine atom can be advantageous, as fluorinated aromatic azides have been shown to exhibit enhanced reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. brighton.ac.uk

Exploration of Bioisosteric Replacements for Fluorine

The fluorine atom at the C-6 position plays a significant role in modulating the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. cambridgemedchemconsulting.com In drug discovery, it is often desirable to explore bioisosteric replacements for fluorine to fine-tune these properties. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Several functional groups can be considered as bioisosteres for the fluorine atom. The choice of a particular bioisostere would depend on the desired change in properties. For example, replacing fluorine with a hydroxyl or methoxy group would be expected to decrease lipophilicity. chemrxiv.org Conversely, replacement with a cyano or a small alkyl group could have a different impact on the electronic and steric profile of the molecule. The synthesis of these analogs would require a different synthetic route, likely starting from a precursor with the desired substituent at the 6-position.

| Bioisostere | Potential Impact on Properties |

| -OH | Increased polarity, potential for hydrogen bonding |

| -OCH₃ | Increased polarity, altered metabolic profile |

| -CN | Increased polarity, potential for dipole interactions |

| -CH₃ | Increased lipophilicity, altered steric profile |

Exploration of Potential Biological Activity and Mechanistic Insights Pre Clinical, in Vitro, Non Human in Vivo

Cellular Biological Activity (In Vitro)

Antiproliferative Activity in Cellular Models (e.g., Cancer Cell Lines, if applicable)

No studies detailing the screening of this compound against cancer cell lines for antiproliferative effects have been published.

Antimicrobial or Antiparasitic Screening

There is no available data from studies investigating the efficacy of this compound against microbial or parasitic organisms.

Investigations of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Research into the cellular mechanisms of action for this compound, such as its potential to induce apoptosis or cause cell cycle arrest, has not been reported in the public domain.

Mechanistic Toxicology at the Cellular Level (In Vitro)

Mitochondrial Toxicity Studies

No in vitro studies assessing the potential mitochondrial toxicity of this compound are currently available.

Oxidative Stress Induction and Antioxidant Response

There are no published findings on whether this compound induces oxidative stress or elicits an antioxidant response in cellular models.

Genotoxicity and DNA Damage Assessment

Information regarding the genotoxic potential or the ability of this compound to cause DNA damage is not present in the available scientific literature.

Advanced Applications and Functional Materials Derived from 6 Fluorochroman 8 Yl Methanol

As a Versatile Synthetic Intermediate

The strategic placement of functional groups on the chroman ring system of (6-Fluorochroman-8-YL)methanol makes it a valuable intermediate in organic synthesis. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, while the methanol (B129727) group offers a convenient handle for further chemical modifications.

Building Block for Complex Natural Product Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, the chroman core is a key structural motif in a variety of naturally occurring compounds with diverse biological activities. The synthesis of these complex molecules often relies on the availability of functionalized chroman building blocks. This compound represents a synthetically useful precursor for such endeavors. The hydroxymethyl group at the 8-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a halide, providing a reactive site for carbon-carbon bond formation and the elaboration of more complex side chains. The fluorine atom at the 6-position can serve to modulate the electronic properties and biological activity of the final natural product analogue.

Precursor for Pharmacologically Active Scaffolds (excluding clinical drug development)

The 6-fluorochroman (B116937) skeleton is a privileged scaffold in medicinal chemistry, having been incorporated into a range of pharmacologically active molecules. Research has demonstrated that derivatives of 6-fluorochroman can act as potent and selective ligands for various biological targets.

For instance, a series of novel 6-fluorochroman derivatives have been synthesized and evaluated as antagonists for the 5-HT1A receptor. nih.gov In these studies, modifications at various positions of the chroman ring were explored to optimize receptor affinity and selectivity. Although this compound was not directly used as the starting material in the cited study, its structural features make it an ideal precursor for the synthesis of analogous compounds. The 8-hydroxymethyl group could be used to introduce the side chains necessary for potent 5-HT1A receptor antagonism.

The versatility of the chroman scaffold is further highlighted by its use in the development of inhibitors for enzymes such as sirtuin 2 (SIRT2), which are implicated in age-related diseases. nih.gov Studies on substituted chroman-4-one and chromone (B188151) derivatives have shown that substitution at the 6- and 8-positions can be favorable for inhibitory activity. nih.gov This suggests that this compound could be a valuable starting material for the synthesis of novel SIRT2 inhibitors.

Table 1: Potential Pharmacological Scaffolds Derived from this compound

| Target Class | Potential Application | Key Synthetic Transformation of this compound |

| 5-HT1A Receptor Antagonists | Neurological and psychiatric disorders | Etherification or amination of the 8-hydroxymethyl group to introduce pharmacophoric side chains. |

| Sirtuin 2 (SIRT2) Inhibitors | Age-related and neurodegenerative diseases | Oxidation of the 8-hydroxymethyl group and subsequent derivatization to introduce functionalities that enhance binding to the enzyme's active site. |

| Sigma Receptor Ligands | Neurological disorders, pain management | Functionalization of the 8-position to incorporate amine-containing side chains known to bind to sigma receptors. |

Intermediates for Agrochemicals or Specialty Chemicals

The incorporation of fluorine into organic molecules is a well-established strategy in the agrochemical industry to enhance efficacy and metabolic stability. nih.gov Fluorinated compounds often exhibit increased lipophilicity, which can improve their penetration through biological membranes. nih.gov The 6-fluorochroman moiety in this compound could, therefore, serve as a core structure for the development of new herbicides, fungicides, or insecticides. The 8-hydroxymethyl group provides a site for the attachment of various toxophoric or functional groups tailored for specific agrochemical applications.

In the realm of specialty chemicals, fluorinated organic compounds find use as surfactants, lubricating oils, and components of extinguishing agents due to their unique properties such as high thermal stability and low surface energy. nih.govresearchgate.net While specific applications of this compound in this sector are not documented, its fluorinated nature suggests potential for its derivatives to be explored for such uses.

Applications in Chemical Biology

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The structural and functional attributes of this compound make it a promising candidate for the development of novel chemical tools for biological research.

Development of Fluorescent Probes for Biological Systems

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes. The chroman ring system is related to the chromene and coumarin (B35378) scaffolds, which are known to form the core of many fluorescent dyes. mdpi.comcaymanchem.com The fluorescence properties of these molecules can be tuned by the introduction of various substituents. mdpi.comnih.gov

The this compound scaffold could be a valuable starting point for the design of novel fluorescent probes. The 8-hydroxymethyl group can be functionalized to introduce recognition elements for specific biomolecules (e.g., enzymes, receptors, or nucleic acids) or to attach environmentally sensitive fluorophores. The fluorine atom at the 6-position may also influence the photophysical properties of the resulting probes, potentially leading to enhanced brightness, photostability, or altered emission wavelengths.

Table 2: Potential Design of Fluorescent Probes from this compound

| Probe Type | Design Strategy | Potential Application |

| Enzyme Substrate | Esterification of the 8-hydroxymethyl group with a quencher-modified carboxylic acid. | Real-time monitoring of enzyme activity through fluorescence turn-on upon substrate cleavage. |

| Ion Sensor | Incorporation of a specific ion-chelating moiety at the 8-position. | Detection and quantification of specific ions in cellular environments. |

| Biomolecule Labeling Agent | Conversion of the 8-hydroxymethyl group to a reactive functional group (e.g., an amine or an azide) for covalent attachment to proteins or other biomolecules. | Tracking the localization and dynamics of biomolecules within living cells. |

Design of Affinity Ligands for Target Identification

Affinity ligands are crucial for the isolation and identification of protein targets of bioactive small molecules, a key step in drug discovery and chemical biology research. nih.govgoogle.com The chroman scaffold has been identified as a promising framework for the development of high-affinity ligands for various protein targets, including sigma receptors. nih.gov

This compound provides a versatile platform for the synthesis of affinity ligands. The 8-hydroxymethyl group can be readily modified to introduce a linker arm, which can then be attached to a solid support for affinity chromatography or conjugated with a reporter tag (e.g., biotin (B1667282) or a photo-crosslinker) for target pull-down and identification experiments. The 6-fluorochroman core would serve as the recognition element that binds to the target protein, with the fluorine atom potentially contributing to enhanced binding affinity and selectivity.

Potential in Materials Science